Cas no 174264-50-7 (Raloxifene 6-Glucuronide)

Raloxifene 6-Glucuronide is a major metabolite of Raloxifene, formed via glucuronidation at the 6-position of the parent compound. This conjugate plays a significant role in the pharmacokinetics and excretion of Raloxifene, a selective estrogen receptor modulator (SERM). As a polar metabolite, Raloxifene 6-Glucuronide exhibits enhanced water solubility, facilitating renal elimination. It is widely used in research to study drug metabolism, bioavailability, and excretion pathways. The compound is valuable for analytical standards in LC-MS or HPLC assays, ensuring accurate quantification in pharmacokinetic studies. Its well-characterized structure and stability make it a reliable reference material for investigating Raloxifene's metabolic profile and pharmacological interactions.
Raloxifene 6-Glucuronide structure
Raloxifene 6-Glucuronide structure
Product Name:Raloxifene 6-Glucuronide
CAS No:174264-50-7
MF:C34H35NO10S
MW:649.707409143448
CID:111696
PubChem ID:10100752
Update Time:2025-05-28

Raloxifene 6-Glucuronide Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranosiduronic acid,2-(4-hydroxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-6-yl
    • RALOXIFENE 6-GLUCURONIDE
    • b-D-Glucopyranosiduronic acid,2-(4-hydroxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[...
    • Raloxifene 6-Glucuro
    • Ralaxifene 6'-glucuronide
    • Raloxifene 6'-D-glucuronide
    • RALOXIFENE-D4-6'-GLUCURONIDE
    • Raloxifene-6'-glucuronide lithiuM salt
    • Raloxifene-6-D-glucuronide lithium salt
    • Raloxifene-d4-6'-glucuronide lithiuM salt
    • 2-(4-Hydroxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxybenzoyl]benzo[b]thien-6-yl]-D-glucopyranosiduronicacid
    • 2-(4-Hydroxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxybenzoyl]benzo[b]thien-6-yl]-b-D-glucopyranosiduronic Acid
    • (2-(4-Hydroxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy-D4-benzoyl]benzo[b]thien-6-yl]-D-glucopyranosiduronic acid)
    • 446O3AY2S7
    • CS-0113548
    • 174264-50-7
    • Q27258722
    • (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((2-(4-hydroxyphenyl)-3-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzo[b]thiophen-6-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
    • beta-D-Glucopyranosiduronic acid, 2-(4-hydroxyphenyl)-3-(4-(2-(1-piperidinyl)ethoxy)benzoyl)benzo(b)thien-6-yl
    • AKOS040736552
    • (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-(4-hydroxyphenyl)-3-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzo[b]thiophen-6-yloxy)tetrahydro-2H-pyran-2-carboxylic acid
    • NS00116500
    • Raloxifene (6-Glucuronidation)
    • UNII-446O3AY2S7
    • CHEMBL177798
    • (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid
    • .BETA.-D-GLUCOPYRANOSIDURONIC ACID, 2-(4-HYDROXYPHENYL)-3-(4-(2-(1-PIPERIDINYL)ETHOXY)BENZOYL)BENZO(B)THIEN-6-YL
    • HY-135581
    • DA-67111
    • Raloxifene 6-Glucuronide
    • Inchi: 1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1
    • InChI Key: MZPMSLSINDGEPM-WKRHDJAJSA-N
    • SMILES: S1C(C2C=CC(=CC=2)O)=C(C(C2C=CC(=CC=2)OCCN2CCCCC2)=O)C2=CC=C(C=C12)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O)O)O

Computed Properties

  • Exact Mass: 649.19800
  • Monoisotopic Mass: 649.19816749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 10
  • Complexity: 1010
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 195Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: 210-214°C (dec.)
  • Boiling Point: 939.6±65.0 °C at 760 mmHg
  • Flash Point: 522.1±34.3 °C
  • Refractive Index: 1.682
  • Solubility: DMSO (Slightly), Water (Slightly, Heated)
  • PSA: 194.46000
  • LogP: 3.57850
  • Vapor Pressure: 0.0±0.3 mmHg at 25°C

Raloxifene 6-Glucuronide Security Information

Raloxifene 6-Glucuronide Customs Data

  • HS CODE:29389090

Raloxifene 6-Glucuronide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
R100025-1mg
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$ 261.00 2023-09-06
TRC
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$ 492.00 2023-04-15
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$ 1216.00 2023-04-15
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$ 2036.00 2023-09-06
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
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Raloxifene 6-Glucuronide
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1mg
¥4422.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
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Raloxifene 6-Glucuronide,
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¥3,234.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-222243-CW-1 mg
Raloxifene 6-Glucuronide,
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¥4,061.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-222243A-5 mg
Raloxifene 6-Glucuronide,
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¥14,290.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-222243A-CW-5 mg
Raloxifene 6-Glucuronide,
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¥15,042.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-476325-1 mg
Raloxifene 6-β-D-Glucuronide Lithium Salt,
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¥3,234.00 2023-07-11

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